(2-Bromo-5-methoxyphenyl)methanamine
Overview
Description
“(2-Bromo-5-methoxyphenyl)methanamine” is a chemical compound with the molecular formula C8H10BrNO . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 . The molecular weight is 216.08 g/mol .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is normal, and it should be kept in a dark place under an inert atmosphere .Scientific Research Applications
Metabolism Studies
The in vivo metabolism of psychoactive phenethylamines, which are structurally similar to (2-Bromo-5-methoxyphenyl)methanamine, has been studied extensively. For example, Kanamori et al. (2002) explored the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting multiple metabolic pathways (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Similarly, Chen Erlian (2009) investigated the metabolites and metabolic pathways of 2C-B in rats, highlighting different metabolic processes (Chen Erlian, 2009).
Antimicrobial and Anticancer Studies
Compounds structurally related to this compound have been studied for their antimicrobial and anticancer properties. Preethi et al. (2021) synthesized and characterized Schiff base rare earth metal complexes with antimicrobial and anticancer activities, demonstrating their potential in biological applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Analytical Detection Methods
The analytical detection of phenethylamines, closely related to this compound, has been a subject of research. Poklis et al. (2014) developed a method for detecting 25B-NBOMe, a derivative of N-benzyl phenethylamines, in serum and urine, highlighting the importance of analytical methods in toxicology (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).
Antioxidant Properties
Research has also explored the antioxidant properties of bromophenol derivatives, which are structurally related to this compound. Çetinkaya et al. (2012) synthesized bromophenol derivatives and evaluated their antioxidant activities, demonstrating their potential as natural antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
QSAR Modeling
Quantitative structure-activity relationship (QSAR) modeling has been used to predict the activities of compounds within the phenoxyphenyl-methanamine class, which includes this compound. Mente et al. (2008) utilized QSAR models to evaluate activities of PPMA compounds, providing insights into the structure-activity relationships of these compounds (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008)
Safety and Hazards
“(2-Bromo-5-methoxyphenyl)methanamine” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It is known that bromine-containing compounds can undergo electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, reacting with nucleophilic sites on target molecules. This could potentially lead to changes in the target molecule’s structure and function .
Biochemical Pathways
Bromine-containing compounds are known to participate in various biochemical reactions, including electrophilic aromatic substitution . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFPLVSPVFJSSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640741 | |
Record name | 1-(2-Bromo-5-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887581-09-1 | |
Record name | 2-Bromo-5-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887581-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-5-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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